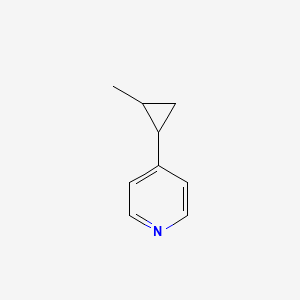

4-(2-Methyl-cyclopropyl)-pyridine

Description

The study of heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical science. Within this vast field, pyridine (B92270) derivatives hold a place of prominence due to their versatile applications. 4-(2-Methyl-cyclopropyl)-pyridine, a specific molecule within this class, presents a unique combination of structural motifs that has captured the attention of the scientific community.

The structure of this compound is characterized by a pyridine ring substituted at the fourth position with a 2-methylcyclopropyl group. cymitquimica.com The pyridine ring itself is a six-membered aromatic heterocycle containing a nitrogen atom, a feature that imparts basicity and the ability to form hydrogen bonds. cymitquimica.com This fundamental scaffold is a prevalent structural unit in a vast number of bioactive molecules and approved pharmaceuticals. nih.govrsc.orgmdpi.com

The attachment of a cyclopropyl (B3062369) ring, and specifically a methylated one, introduces distinct steric and electronic properties to the pyridine core. cymitquimica.com The cyclopropyl group is known for its unique orbital characteristics, behaving in some respects like a double bond, which can influence the electronic nature of the pyridine ring. The presence of the methyl group on the cyclopropyl ring adds a further layer of structural complexity and stereochemical interest. These attributes make the compound a valuable building block in the synthesis of more complex molecules. The inherent strain of the three-membered ring and its specific conformational constraints are of significant interest in synthetic and medicinal chemistry. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 865074-55-1 cymitquimica.com |

| Molecular Formula | C9H11N cymitquimica.com |

| InChI Key | PNZKSTJEQXQXGJ-UHFFFAOYSA-N cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Solubility | Soluble in organic solvents cymitquimica.com |

The impetus for dedicated research into this compound stems from the well-documented importance of its constituent parts in applied chemistry. The pyridine moiety is a privileged scaffold in drug discovery, appearing in a significant percentage of FDA-approved drugs. nih.govrsc.org Its inclusion in a molecule can enhance biochemical potency, metabolic stability, and drug permeability. auctoresonline.org

Similarly, the cyclopropyl group is increasingly utilized in drug design to address challenges encountered during development. acs.org Incorporating a cyclopropyl ring can lead to enhanced potency, improved metabolic stability by blocking sites of metabolism, and increased brain permeability. acs.org The combination of these two pharmacophoric elements in a single, relatively simple molecule provides a strong rationale for its investigation as a lead compound or a key intermediate in the synthesis of new chemical entities with potential therapeutic or agrochemical applications. cymitquimica.com

Current research involving structures akin to this compound is largely directed towards medicinal chemistry and the development of novel synthetic methodologies. The primary trajectory involves using such substituted pyridines as foundational components for the construction of larger, more complex molecules with specific biological targets. acs.orggoogle.com

Research in this area often focuses on the synthesis of libraries of related compounds, where the core structure of this compound is further functionalized. These new derivatives are then screened for various biological activities. Given the prevalence of the pyridine scaffold in anticancer, anti-inflammatory, and central nervous system-acting drugs, it is plausible that derivatives of this compound are being investigated in these therapeutic areas. rsc.orgmdpi.compsu.edu The development of efficient and scalable synthetic routes to access this and related compounds is also a significant area of research, as it underpins the ability to explore their potential applications fully. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylcyclopropyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-9(7)8-2-4-10-5-3-8/h2-5,7,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZKSTJEQXQXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303765 | |

| Record name | 4-(2-Methylcyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865074-55-1 | |

| Record name | 4-(2-Methylcyclopropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865074-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylcyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Methyl Cyclopropyl Pyridine

Stereoselective and Asymmetric Synthesis Approaches

The presence of a stereocenter in the 2-methyl-cyclopropyl group necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched forms of 4-(2-methyl-cyclopropyl)-pyridine. These approaches are critical for investigating the differential biological activities and material properties of its stereoisomers.

Enantioselective Formation of the Cyclopropyl (B3062369) Moiety

The direct enantioselective cyclopropanation of a suitable prochiral olefin is a powerful strategy to establish the chiral cyclopropyl moiety. A hypothetical yet highly plausible approach involves the asymmetric cyclopropanation of 4-vinylpyridine (B31050). This can be achieved using various catalytic systems.

One such approach is the use of chiral dirhodium tetracarboxylate catalysts in the reaction of 4-vinylpyridine with a methyl-substituted diazo compound, such as ethyldiazoacetate followed by subsequent chemical modifications. researchgate.netsemanticscholar.orgrsc.org The choice of the chiral ligand on the rhodium catalyst is crucial for inducing high enantioselectivity. For instance, catalysts like Rh₂(R-p-Ph-TPCP)₄ or Rh₂(R-TPPTTL)₄ have shown success in the asymmetric cyclopropanation of various vinyl heterocycles. semanticscholar.orgrsc.org The reaction would proceed via a chiral rhodium-carbene intermediate, which then transfers the methyl-substituted carbene to the double bond of 4-vinylpyridine in a stereocontrolled manner.

Another promising method involves organocatalysis. Chiral aminocatalysts can activate α,β-unsaturated aldehydes towards nucleophilic attack by a sulfur ylide, leading to asymmetric cyclopropanation. nih.gov While this is typically applied to enals, a similar strategy could be envisioned for activated vinylpyridines.

Table 1: Proposed Catalysts for Enantioselective Cyclopropanation of 4-Vinylpyridine

| Catalyst Type | Specific Example | Potential Advantages |

| Chiral Dirhodium Catalyst | Rh₂(R-p-Ph-TPCP)₄ | High diastereoselectivity and enantioselectivity for vinyl heterocycles. semanticscholar.orgrsc.org |

| Chiral Dirhodium Catalyst | Rh₂(R-TPPTTL)₄ | Effective for ortho-substituted aryldiazoacetates, potentially useful for more complex cyclopropanating agents. semanticscholar.orgrsc.org |

| Organocatalyst | Chiral Imidazolidinone | Metal-free, environmentally benign conditions. |

Diastereoselective Control in Synthetic Routes

When the cyclopropyl ring is formed, controlling the relative stereochemistry of the substituents (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). In the synthesis of this compound, this pertains to the cis/trans relationship between the methyl group and the pyridine (B92270) ring on the cyclopropane (B1198618).

Rhodium-catalyzed cyclopropanation reactions are known to be highly diastereoselective, often favoring the formation of the trans-cyclopropane product. organic-chemistry.org For the reaction of 4-vinylpyridine with a methyl-substituted diazo compound, the trans isomer of this compound would likely be the major product. This selectivity is attributed to steric interactions in the transition state, where the bulky pyridine and methyl groups prefer to be on opposite sides of the newly formed three-membered ring.

The Simmons-Smith reaction, which utilizes a zinc-carbenoid, is another classic method for cyclopropanation. While traditionally not asymmetric, the use of chiral additives or ligands can induce diastereoselectivity and enantioselectivity. scholaris.ca

Resolution Techniques for Enantiomeric Enrichment

In cases where an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture of this compound is a viable alternative. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including pyridine derivatives. nih.govtandfonline.commdpi.commdpi.com By carefully selecting the chiral column and optimizing the mobile phase composition (e.g., a mixture of n-hexane and isopropanol), baseline separation of the enantiomers of this compound can be achieved, allowing for the isolation of the pure enantiomers. nih.govtandfonline.com

Regioselective Functionalization and Derivatization Strategies of the Pyridine Ring

Once this compound is synthesized, further functionalization of the pyridine ring can lead to a diverse range of derivatives with potentially enhanced or modified properties. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions, while nucleophilic and radical substitutions are favored at the 2-, 4-, and 6-positions. Recent advances in C-H activation have provided powerful tools for the regioselective functionalization of pyridines, even at positions that are traditionally difficult to access. nih.govmdpi.comnih.govscilit.com

For this compound, functionalization at the 2-, 3-, 5-, and 6-positions is of interest. Transition metal-catalyzed C-H activation, using catalysts based on palladium, rhodium, or iridium, can enable the direct introduction of various functional groups, such as aryl, alkyl, or silyl (B83357) groups, at specific positions on the pyridine ring. The regioselectivity is often controlled by the choice of catalyst, ligand, and directing group, if any. Recent methods have also focused on directing group-free C-H functionalization, which offers a more atom-economical approach. nih.gov

Table 2: Potential Regioselective Functionalization Reactions of this compound

| Position | Reaction Type | Potential Reagents and Catalysts |

| C-2/C-6 | Minisci-type Reaction | Alkyl radicals generated from carboxylic acids with AgNO₃/(NH₄)₂S₂O₈. |

| C-3/C-5 | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) with a Lewis acid catalyst. |

| C-2/C-6 | Directed C-H Arylation | Aryl halides with a Pd catalyst and a directing group. |

| C-3/C-5 | Meta-C-H Functionalization | Temporary dearomatization-rearomatization sequences. nih.gov |

Novel Catalytic Systems in Synthesis

The development of novel catalytic systems has revolutionized the synthesis of complex molecules. For the construction of this compound, transition metal-catalyzed coupling reactions and cycloadditions are particularly relevant.

Transition Metal-Catalyzed Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. A plausible synthetic route to this compound involves the coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with a (2-methylcyclopropyl)boronic acid or its corresponding boronate ester. audreyli.comnih.govnih.govmdpi.comresearchgate.net This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. The reaction is known for its high functional group tolerance, making it a versatile tool.

Another approach is the cobalt-catalyzed [2+2+2] cycloaddition. researchgate.netresearchgate.netrsc.orgcapes.gov.br This reaction allows for the construction of the pyridine ring from simpler building blocks. A hypothetical route could involve the co-cyclotrimerization of acetylene, a nitrile, and a diyne precursor that would ultimately form the 2-methyl-cyclopropyl group. The regioselectivity of this cycloaddition can often be controlled by the nature of the cobalt catalyst and the substrates. researchgate.net

Table 3: Proposed Transition Metal-Catalyzed Syntheses of this compound

| Reaction Type | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | 4-Halopyridine, (2-Methylcyclopropyl)boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) audreyli.comnih.gov |

| [2+2+2] Cycloaddition | Acetylene, Acetonitrile (B52724), Suitably substituted diyne | Cobalt(I) complex researchgate.netresearchgate.netrsc.orgcapes.gov.br |

Organocatalytic and Metal-Free Synthetic Pathways

The synthesis of substituted pyridines without the use of transition metals is a significant goal in modern organic chemistry, aiming to reduce costs and metal contamination in final products. Organocatalysis and other metal-free approaches have emerged as powerful tools for the C-H functionalization of pyridine rings.

One notable metal-free strategy involves the in-situ generation of pyridine-boryl radicals. acs.orgresearchgate.netnih.gov Density functional theory studies have shown that a pyridine-boryl radical can be formed from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. researchgate.netnih.gov This radical species is bifunctional, serving as both a pyridine precursor and a boryl radical. researchgate.netnih.gov This reactivity allows for the synthesis of C-4 substituted pyridine derivatives through a radical addition and C-C coupling mechanism with various radical acceptors like α,β-unsaturated ketones, aldehydes, and imines. acs.orgnih.gov This method provides a novel, metal-free pathway to functionalized pyridines. acs.orgresearchgate.net

Another approach utilizes organocatalysis for the direct functionalization of pyridine N-oxides. Research has demonstrated a convenient, green synthesis of N,N-dialkyl-N′-(pyridin-2-yl)ureas by reacting pyridine N-oxides with dialkylcyanamides in an acidic medium. researchgate.net This C-H functionalization is promoted by an acid catalyst such as methanesulfonic acid, avoiding the need for any metal catalysts. researchgate.net The process is described as atom-economical and can be performed solvent-free, aligning with green chemistry principles. researchgate.net

These metal-free and organocatalytic methods represent significant advances, offering alternative routes that avoid the challenges associated with transition metal catalysis, such as catalyst cost, toxicity, and removal from the final products.

Photoredox and Electrochemical Synthesis Methodologies

Visible-light photoredox catalysis has become a prominent strategy for the regioselective functionalization of pyridines, offering mild reaction conditions and high selectivity. A direct C-4 selective alkylation of pyridines has been developed using readily available starting materials. rsc.org This method employs simple maleate-derived pyridinium (B92312) salts as pyridine precursors and N-(acyloxy)phthalimides, derived from carboxylic acids, as alkyl radical precursors. rsc.orgrsc.org The reaction proceeds under visible light irradiation at room temperature, affording C-4 alkylated pyridines in good to excellent yields without the need for stoichiometric oxidants or strong acids. rsc.org A key advantage of this protocol is its tolerance of a wide array of functional groups that might be sensitive to oxidants or acids. rsc.org The scope of the reaction is broad, accommodating primary, secondary, and tertiary carboxylates as alkylation reagents. rsc.org

Electrochemical synthesis offers another powerful and sustainable approach to constructing pyridine frameworks. A nickel-catalyzed electrochemical method has been reported for the synthesis of poly-2,5-pyridine from 2,5-dibromopyridine. capes.gov.br This process relies on the electrochemical generation and continuous recycling of the active nickel(0) catalyst from a nickel(II) precursor. capes.gov.br The presence of specific ligands, such as bipyridyl and triphenylphosphine, is crucial to stabilize the different oxidation states of nickel and prevent the catalyst from being removed from the catalytic cycle, leading to high product yields. capes.gov.br While this example produces a polymer, the underlying principle of using electrochemistry to drive the catalytic cycle for C-C bond formation is applicable to the synthesis of discrete substituted pyridine molecules.

The table below summarizes key features of these modern synthetic methodologies.

| Methodology | Key Features | Reagents/Precursors | Conditions | Ref. |

| Photoredox Catalysis | Direct C-4 alkylation; High regioselectivity; Mild conditions | Maleate-derived pyridinium salts, N-(acyloxy)phthalimides | Visible light, Room temperature | rsc.orgrsc.org |

| Electrosynthesis | Catalytic cycle driven by electricity; Sustainable | 2,5-dibromopyridine, Ni(II) complex | Electrochemical reduction | capes.gov.br |

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles is paramount in developing modern synthetic protocols for pyridine derivatives. These principles focus on improving efficiency, reducing waste, and using less hazardous materials. rasayanjournal.co.inmdpi.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalyst-free or recyclable catalyst systems. rasayanjournal.co.in

Microwave irradiation has been successfully employed as an alternative energy source to accelerate reactions and improve yields. nih.gov For instance, a one-pot, four-component synthesis of novel pyridine derivatives has been achieved under microwave irradiation in ethanol, a greener solvent compared to many traditional organic solvents. nih.gov This method offers significant advantages, including excellent yields (82%–94%), short reaction times (2–7 minutes), and simple workup procedures. nih.gov

The choice of solvent is a critical aspect of green synthesis. Glycerol, a biodegradable, low-toxicity, and high-boiling point solvent, has been used as a medium for the one-pot, three-component synthesis of pyridomidazole derivatives. researchgate.net Similarly, ionic liquids are considered "Green Solvents" when designed for minimal toxicity and biodegradability. rasayanjournal.co.in Other techniques, such as solvent-free "Grindstone Chemistry" using mechanical grinding, further minimize environmental impact. rasayanjournal.co.in The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is also being explored as alternatives to more hazardous solvents traditionally used in synthesis. nih.gov

Catalysis plays a vital role in sustainable synthesis. The development of metal-free reactions, as discussed previously, is a core green chemistry objective. researchgate.netmdpi.com When catalysts are necessary, the focus is on using non-toxic, earth-abundant metals or developing recyclable catalytic systems to minimize waste. rasayanjournal.co.in

Cascade and Multicomponent Reactions for Pyridine-Cyclopropyl Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.comresearchgate.net This approach aligns with the principles of atom economy and step economy, making it a powerful tool for constructing diverse pyridine scaffolds. bohrium.comacsgcipr.org

Several classic named reactions for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, are examples of MCRs. acsgcipr.orgnih.gov More contemporary methods have expanded the scope and flexibility of this approach. A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov These 2-azadienes are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction, and their subsequent [4+2] cycloaddition with an enamine provides rapid access to diverse pyridine structures. nih.gov

Cascade reactions, where a sequence of intramolecular transformations occurs following a single initiating event, are also valuable for building complex heterocyclic systems. A one-pot strategy for synthesizing indolopyrido-quinazolinones involves a sequential acid-catalyzed C-propargylation followed by a base-promoted aza-annulation. acs.org This process forms both a C-C and a C-N bond in a single operation. acs.org Notably, the reaction of a substrate bearing a cyclopropyl group was successful, demonstrating the compatibility of this strained ring system with the cascade conditions and yielding the corresponding cyclopropyl-substituted product. acs.org

The power of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks. bohrium.com These one-pot procedures are often more efficient and generate less waste than traditional multi-step linear syntheses, making them highly attractive for creating libraries of compounds for screening and development. researchgate.netgrowingscience.com

Optimization of Reaction Conditions and Scalable Synthetic Protocols

The transition of a synthetic route from laboratory-scale discovery to large-scale production requires careful optimization of reaction conditions and the development of a robust, scalable protocol. beilstein-journals.orgbeilstein-journals.org Optimization aims to maximize yield, minimize reaction time, and ensure the process is reproducible and safe on a larger scale. researchgate.netlondon.edu

A key aspect of optimization involves systematically varying reaction parameters such as reagent stoichiometry, catalyst loading, temperature, and reaction time. For example, in the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, the amount of dimethylcyanamide (B106446) was varied to find the optimal equivalence for achieving nearly full conversion of the starting material. researchgate.net Similarly, the amount of acid catalyst was adjusted to balance reaction rate and by-product formation. researchgate.net

| Entry | Equivalents of 2a | Equivalents of MeSO3H | Time (h) | Conversion of 1a (%) |

| 1 | 10 | 1.0 | 3 | 100 |

| 2 | 1.0 | 1.0 | 3 | 75 |

| 3 | 1.5 | 1.0 | 3 | 98 |

| 4 | 2.0 | 1.0 | 3 | 100 |

| 5 | 1.5 | 0.1 | 3 | 46 |

| 6 | 1.5 | 0.1 | 8 | 74 |

| Data adapted from a study on the synthesis of pyridine-2-yl substituted ureas, demonstrating the optimization of reagent and catalyst loading. researchgate.net |

For a synthesis to be truly scalable, practical considerations beyond just yield are critical. This includes using inexpensive and readily available starting materials, avoiding tedious purification methods like chromatography, and designing procedures that are safe to operate on a multi-gram or kilogram scale. beilstein-journals.org The development of a scalable synthesis for the (S)-t-BuPyOx ligand, for example, moved from a route with inconsistent yields and difficult purification to a reliable three-step route starting from inexpensive picolinic acid, which was amenable to multi-gram scale synthesis. beilstein-journals.org

Furthermore, the adoption of continuous flow technology is a significant step towards scalable and greener synthesis. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up by simply running the system for longer periods. mdpi.com A simplified bench-top continuous flow setup has been used for the selective α-methylation of pyridines, showcasing a more efficient and greener alternative to conventional batch reactions. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 4 2 Methyl Cyclopropyl Pyridine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is located in an sp² hybrid orbital, making it basic and nucleophilic. cymitquimica.com This inherent reactivity allows for transformations such as N-oxidation and coordination to metal centers.

The nitrogen atom in 4-(2-methyl-cyclopropyl)-pyridine can be readily oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in a suitable organic solvent. The N-oxidation significantly alters the electronic properties of the pyridine ring, increasing its susceptibility to both electrophilic and nucleophilic attack. scripps.edu

The resulting N-oxide can undergo several rearrangement reactions, often initiated by acylation of the oxygen atom. For instance, reaction with an acid anhydride, such as acetic anhydride, can lead to rearrangements. While rearrangements involving an adjacent alkyl group (the Boekelheide rearrangement) are well-documented for 2-alkylpyridine N-oxides, the pathways for 4-substituted analogs differ. chemtube3d.com In the case of this compound N-oxide, acylation would be followed by nucleophilic attack at the 2-position, leading to a 2-acetoxy derivative after a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement and subsequent tautomerization. chemtube3d.com The presence of the electron-donating methyl group on the cyclopropyl (B3062369) ring can influence the electron density of the pyridine system, but the fundamental reactivity of the N-oxide group remains a key feature. nih.gov

Table 1: Common Conditions for N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Typical Solvent | General Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methanol, Acetonitrile (B52724) | Often requires a catalyst like titanium silicalite (TS-1) for improved efficiency and greener processing. | organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) | Performed at low temperatures to ensure selectivity and high yield. | |

| Peracetic acid | Acetic Acid | A classic method for pyridine N-oxidation. | scripps.edu |

As a Lewis base, the nitrogen atom of this compound can donate its lone pair of electrons to a metal center, functioning as a ligand in coordination complexes. wikipedia.org Pyridine and its derivatives are versatile ligands that form stable complexes with a wide array of transition metals. wikipedia.orgrsc.org The resulting complexes can have various geometries, including octahedral and tetrahedral, depending on the metal ion and other ligands present. wikipedia.org

The 4-(2-methyl-cyclopropyl) substituent influences the ligand properties in two main ways:

Electronic Effects : The cyclopropyl group is known to be electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds compared to unsubstituted pyridine.

Macrocyclic polyamines that include a pyridine ring are known to form potent metal complexes with ions like Mn²⁺, Cu²⁺, Fe³⁺, and Zn²⁺, highlighting the importance of the pyridine motif in coordination chemistry. rsc.org

Table 2: Representative Geometries of Metal-Pyridine Complexes

| Complex Type | Coordination Geometry | Metal Ion Examples | Reference |

|---|---|---|---|

| [MCl₂py₄] | Octahedral | Mn(II), Co(II) | wikipedia.org |

| [M(py)₄]ⁿ⁺ | Tetrahedral | Cu(I), Ni(II), Ag(I) | wikipedia.org |

| [M(py)₄]ⁿ⁺ | Square Planar | Pd(II), Pt(II), Au(III) | wikipedia.org |

| [Co(DClQ)₂(bpy)]ₙ | Distorted Octahedral | Co(II) | rsc.org |

Cyclopropyl Ring Opening and Rearrangement Reactions

The three-membered ring of the cyclopropyl group is characterized by significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions under various conditions.

The cleavage of the C-C bonds in the cyclopropyl ring can be promoted by transition metal catalysts. For example, palladium-catalyzed reactions have been shown to efficiently open aryl cyclopropyl ketones to form α,β-unsaturated ketones stereoselectively. rsc.org Similarly, gold catalysts can induce the ring-opening of 2-(1-alkynyl-cyclopropyl)pyridines, leading to the formation of indolizine (B1195054) derivatives. rsc.org

For this compound, a plausible catalytic ring-opening pathway would involve:

Oxidative addition of a C-C bond of the cyclopropyl ring to a low-valent metal center (e.g., Pd(0)). The bond cleavage would likely occur at the most substituted and electronically activated C-C bond (between C1 and C2 of the cyclopropyl ring).

The resulting metallacyclobutane intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield a variety of linear, unsaturated products.

The regioselectivity of the ring-opening can be influenced by directing groups. In some systems, a hydroxyl group has been shown to direct the selective cleavage of a specific C-C bond in a cyclopropyl ring. acs.org

The cyclopropyl ring can also be opened via radical-mediated pathways. A radical initiator can abstract a hydrogen atom from the cyclopropyl ring, or a radical can add to the pyridine ring, to generate a radical intermediate. The high ring strain facilitates a rapid ring-opening of the cyclopropylmethyl radical to form a more stable homoallylic radical. This process is often irreversible and can be used to drive reactions to completion.

Furthermore, novel synthetic methods involving pyridine-boryl radicals have been developed. These radicals, generated from a pyridine derivative and a diboron (B99234) reagent, can participate in radical addition reactions, enabling the formation of C-4 substituted pyridines. acs.org This type of reactivity highlights the potential for functionalizing the pyridine core through radical mechanisms.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

Compared to benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing effect of the electronegative nitrogen atom, which reduces the electron density of the ring. quimicaorganica.orgyoutube.com Furthermore, under the acidic conditions often used for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. Electrophilic attack, when it does occur, is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where the positive charge resides on the nitrogen atom. quimicaorganica.org

However, the reactivity can be enhanced by forming the N-oxide. quimicaorganica.org The N-oxide group is electron-donating through resonance, activating the 2- and 4-positions for electrophilic attack. Since the 4-position in the target molecule is already substituted, electrophilic substitution on the N-oxide would be directed to the 2- and 6-positions. Subsequent deoxygenation of the N-oxide (e.g., with PCl₃ or Zn/H⁺) would yield the substituted pyridine. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. quimicaorganica.orgstackexchange.com The stability of the intermediate Meisenheimer complex is key; when the nucleophile attacks at the 2- or 4-position, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquora.com Attack at the 3- or 5-position does not allow for this stabilization.

For this compound, direct nucleophilic substitution would require the presence of a leaving group at the 2- or 6-position. A classic example of nucleophilic substitution on pyridines without a pre-installed leaving group is the Chichibabin reaction, which involves the direct amination of the ring using sodium amide (NaNH₂). This reaction typically occurs at the 2-position, and if that is blocked, at the 4-position. For the title compound, amination would be expected to occur at the 2- and 6-positions.

Table 3: Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Favored Positions | Reason for Selectivity | Reference |

|---|---|---|---|

| Electrophilic Substitution (on Pyridine) | 3, 5 | Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate. | quimicaorganica.org |

| Electrophilic Substitution (on Pyridine N-Oxide) | 2, 4, 6 | The N-oxide group is electron-donating, activating these positions. | quimicaorganica.org |

| Nucleophilic Substitution | 2, 4, 6 | Allows the negative charge of the intermediate to be stabilized on the electronegative nitrogen atom. | stackexchange.comquora.com |

Functional Group Interconversions and Selective Derivatization Strategies

Functional group interconversions and selective derivatization of this compound would primarily target either the pyridine ring or the cyclopropyl moiety. The strategic selection of reagents and reaction conditions allows for the controlled modification of one group while leaving the other intact.

The pyridine nitrogen, with its lone pair of electrons, is a primary site for electrophilic attack. For instance, oxidation of the nitrogen atom to form the corresponding N-oxide can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This transformation is a common strategy in pyridine chemistry to alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. nih.gov

The pyridine ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrogen atom makes these reactions less facile than in benzene. Functionalization typically occurs at the positions meta to the nitrogen. However, the presence of the activating methylcyclopropyl group at the 4-position can influence the regioselectivity of these reactions.

Selective derivatization can also be achieved at the cyclopropyl group. The strained three-membered ring is susceptible to ring-opening reactions under various conditions. For example, reactions with acids or transition metals can lead to the cleavage of a C-C bond, providing a pathway to a variety of linear or rearranged products. The specific outcome of these reactions is highly dependent on the reagents and reaction conditions employed.

A key aspect of derivatization is the ability to selectively target one functional group over another. For instance, the basicity of the pyridine nitrogen allows for its selective protonation or quaternization, which can serve as a protecting group strategy while performing reactions on the cyclopropyl ring. Conversely, the cyclopropyl group's unique reactivity can be harnessed while the pyridine ring remains passive under specific reaction conditions.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | m-CPBA or H₂O₂ | This compound N-oxide | N-Oxidation |

| This compound | Alkyl halide (e.g., CH₃I) | 1-Alkyl-4-(2-methyl-cyclopropyl)pyridinium salt | N-Alkylation |

| This compound | Acid (e.g., HBr) | Ring-opened products | Cyclopropane (B1198618) Ring Opening |

| This compound | Transition metal catalyst (e.g., Rh(II), Pd(0)) | Various rearranged or addition products | Cyclopropane Functionalization |

Reaction Mechanisms and Transition State Analysis

The reaction mechanisms involving this compound are diverse, reflecting the dual nature of its functional groups. Computational studies on related systems provide insights into the likely transition states and reaction pathways.

The ring-opening of the cyclopropyl group is a particularly interesting transformation from a mechanistic standpoint. In the presence of an electrophile, the reaction can proceed through a corner-protonated or edge-protonated cyclopropane intermediate. The stability of the resulting carbocation plays a crucial role in determining the reaction pathway and the final product distribution. Theoretical calculations on the cyclopropyl cation have shown it to be an unstable transition state, readily undergoing disrotatory ring-opening. nih.gov

For transition metal-catalyzed reactions, the mechanism often involves the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or insertion, to yield the final products. The nature of the metal, its ligands, and the substituents on the cyclopropane ring all influence the energy of the transition states and the outcome of the reaction.

In the context of pyridine functionalization, electrophilic aromatic substitution proceeds via a Wheland intermediate, a resonance-stabilized carbocation. The position of substitution is determined by the relative stability of the possible intermediates. For 4-substituted pyridines, substitution at the 3- and 5-positions is generally favored.

Computational studies, often employing density functional theory (DFT), are invaluable for elucidating these complex reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the prediction of reaction kinetics and selectivity. For example, computational studies on rhodium(II)-catalyzed cyclopropanation reactions have detailed the transition states for both the dinitrogen extrusion from the diazo compound and the subsequent cyclopropanation step, providing a rationale for the observed diastereoselectivity. researchgate.net

Table 2: Key Mechanistic Concepts in the Reactivity of this compound

| Reaction Type | Key Intermediate/Transition State | Mechanistic Features |

| Electrophilic Addition to Cyclopropane | Corner/Edge-protonated cyclopropane, Carbocation | Strained ring provides driving force; carbocation stability dictates regioselectivity. |

| Transition Metal-Catalyzed Ring Opening | Metallacyclobutane | Oxidative addition of C-C bond to metal center. |

| Electrophilic Aromatic Substitution on Pyridine | Wheland Intermediate (Arenium ion) | Electron-withdrawing nitrogen deactivates the ring; substitution pattern is governed by intermediate stability. |

| N-Oxidation of Pyridine | Concerted or stepwise oxygen transfer | Involves attack of the nitrogen lone pair on the oxidant. |

This table outlines general mechanistic principles. Specific transition state analyses for reactions of this compound are not available in the cited literature.

Advanced Spectroscopic and Structural Elucidation of 4 2 Methyl Cyclopropyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 4-(2-methyl-cyclopropyl)-pyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals and to establish its detailed molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl-cyclopropyl substituent. The aromatic protons on the pyridine ring typically appear in the downfield region. Specifically, the protons at positions 2 and 6 (α to the nitrogen) are expected to resonate at a lower field than the protons at positions 3 and 5 (β to the nitrogen) due to the electron-withdrawing effect of the nitrogen atom.

The protons of the cyclopropyl (B3062369) ring will appear in the upfield region, characteristic of strained ring systems. The methine and methylene protons of the cyclopropyl group will show complex splitting patterns due to geminal and vicinal couplings. The methyl group on the cyclopropane (B1198618) ring will present a doublet, coupled to the adjacent methine proton.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field than the other ring carbons. The carbon atoms of the cyclopropyl ring will be observed in the aliphatic region, at characteristically shielded chemical shifts due to the ring strain. The methyl carbon will also appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2/H-6 | 8.4-8.6 | 149-151 |

| Pyridine H-3/H-5 | 7.1-7.3 | 123-125 |

| Pyridine C-4 | - | 147-149 |

| Cyclopropyl CH | 1.5-1.7 | 15-20 |

| Cyclopropyl CH₂ | 0.8-1.2 | 10-15 |

| Methyl CH₃ | 1.1-1.3 | 18-22 |

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2 with H-3, and H-5 with H-6). It would also be crucial for tracing the connectivity within the methyl-cyclopropyl group, showing correlations between the methyl protons and the adjacent methine proton, as well as between the methine and methylene protons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry. For this compound, NOESY can help establish the relative orientation of the methyl group and the pyridine ring with respect to the cyclopropane ring. For instance, a NOE correlation between a pyridine proton (e.g., H-3/H-5) and the methyl protons would suggest a specific spatial arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is essential for assigning the carbon signals based on the already assigned proton signals. Each proton signal will show a correlation to the signal of the carbon atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the pyridine ring to the cyclopropyl substituent. For example, the protons on the cyclopropyl ring should show correlations to the C-4 carbon of the pyridine ring, confirming the point of attachment.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

While NMR provides excellent information about the connectivity and relative stereochemistry in solution, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and precise three-dimensional structure in the solid state. For a chiral molecule like this compound, obtaining a suitable crystal of a single enantiomer would allow for the unambiguous assignment of its absolute configuration (R or S).

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Chiral space group (e.g., P2₁2₁2₁) |

| C-N bond length (pyridine) | ~1.34 Å |

| C-C bond length (pyridine) | ~1.39 Å |

| C-C bond length (cyclopropane) | ~1.51 Å |

| Bond Angles (pyridine) | ~120° |

| Bond Angles (cyclopropane) | ~60° (internal) |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₁N), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm its chemical formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is likely to proceed through several key pathways. Initial fragmentation could involve the loss of the methyl group from the cyclopropyl ring. Another plausible fragmentation pathway is the cleavage of the bond between the pyridine and cyclopropyl rings. The pyridine ring itself is relatively stable, but cleavage of the cyclopropyl ring can also occur due to its inherent strain. Common fragmentation patterns for pyridine derivatives often involve the loss of small neutral molecules. researchgate.netresearchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

|---|---|

| 134.0913 | [M+H]⁺ (protonated molecule) |

| 118.0651 | [M-CH₃]⁺ (loss of a methyl radical) |

| 93.0573 | [C₅H₄N-CH₂]⁺ (cleavage and rearrangement) |

| 78.0498 | [C₅H₄N]⁺ (pyridine radical cation) |

Vibrational Spectroscopy (Infrared, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the spectra will be a combination of the vibrational modes of the pyridine ring, the cyclopropyl group, and the methyl group.

The pyridine ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. aps.org The cyclopropyl group has characteristic C-H stretching vibrations also around 3000 cm⁻¹ and a distinctive ring-breathing mode. The methyl group will show symmetric and asymmetric C-H stretching and bending vibrations. The combination of IR and Raman spectroscopy is powerful as some vibrational modes may be more active in one technique than the other. ucl.ac.uk

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Pyridine C-H stretch | 3050-3150 |

| Cyclopropyl C-H stretch | 2950-3050 |

| Methyl C-H stretch | 2850-2980 |

| Pyridine C=C/C=N stretch | 1400-1600 |

| Methyl C-H bend | 1375-1470 |

| Cyclopropyl ring deformation | 800-1050 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Configuration Determination

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its complete stereochemical characterization. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. cas.cz

The CD spectrum of an enantiomerically pure sample will show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment. The pyridine ring acts as the primary chromophore in this molecule. The CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. nih.gov For this compound, the CD spectrum can be used to determine the enantiomeric purity of a sample. Furthermore, by comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of a given enantiomer can be determined. nih.gov

ORD measures the rotation of the plane of polarized light as a function of wavelength. The ORD curve, particularly the Cotton effect, is also characteristic of the absolute configuration of a chiral molecule. Together, CD and ORD provide a powerful, non-destructive method for the stereochemical analysis of chiral molecules like this compound.

Computational Chemistry and Theoretical Studies on 4 2 Methyl Cyclopropyl Pyridine

Quantum Mechanical Calculations of Electronic Structure and Energetic Landscapes

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule. For 4-(2-methyl-cyclopropyl)-pyridine, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for determining the molecule's stability and reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a foundational understanding of the energetic landscape.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability. For molecules containing pyridine (B92270) rings, the nitrogen atom and the aromatic system significantly influence the electronic environment. scispace.com The presence of an electron-donating methyl-cyclopropyl group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Theoretical calculations can map the potential energy surface, identifying stable isomers and the energy barriers for conversion between them. This is particularly relevant for the different stereoisomers of this compound.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative data typical for a molecule of this class, as derived from quantum mechanical calculations.

| Property | Calculated Value (Hartrees) | Calculated Value (eV) | Significance |

| HOMO Energy | -0.235 | -6.39 | Electron-donating capability |

| LUMO Energy | -0.012 | -0.33 | Electron-accepting capability |

| HOMO-LUMO Gap | 0.223 | 6.06 | Kinetic stability, electronic transitions |

| Total Energy | -384.567 | -10464.6 | Thermodynamic stability |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy structure of the molecule—its optimized geometry. nih.gov This process determines the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of this compound.

The optimized geometry is the starting point for predicting various spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) spectrum. Comparing the computed spectrum with experimental data can help to confirm the structure and identify characteristic vibrational modes, such as the C-H stretches of the cyclopropyl (B3062369) group and the ring-breathing modes of the pyridine nucleus. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum. nih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G) (Illustrative)* This table shows representative geometrical parameters. The atom numbering corresponds to standard nomenclature for the pyridine and cyclopropyl rings.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(cyclopropyl) | 1.51 Å |

| C-C (cyclopropyl avg.) | 1.50 Å | |

| C-N (pyridine avg.) | 1.34 Å | |

| Bond Angle | C-C-C (cyclopropyl avg.) | 60.0° |

| C-N-C (pyridine) | 116.9° | |

| Dihedral Angle | Pyridine Ring-Cyclopropyl C | Variable (see Conformational Analysis) |

Conformational Analysis of Cyclopropyl-Pyridine Systems

The conformational landscape of this compound is defined by the relative orientation of the cyclopropyl ring with respect to the pyridine ring. The cyclopropane (B1198618) ring itself is rigid, but its attachment to the pyridine ring introduces rotational freedom. youtube.comdalalinstitute.com Furthermore, the methyl group on the cyclopropane ring creates stereoisomers (cis and trans relative to the pyridine ring), each with its own set of possible conformations.

The key dihedral angle is that between the plane of the pyridine ring and the plane of the cyclopropyl ring. Computational analysis involves systematically rotating this bond and calculating the energy at each step to identify the most stable conformations (energy minima) and the transition states between them. The stability of different conformers is governed by a delicate balance of steric hindrance between the hydrogens on the cyclopropyl ring and the pyridine ring, and electronic effects such as conjugation. While the sp3-hybridized cyclopropyl ring does not engage in classical conjugation, hyperconjugative interactions with the aromatic pi-system can influence conformational preference. Studies on similar systems, like substituted cyclohexanes, show that seemingly minor substituents can have surprising conformational effects. chemistryworld.com For cyclopentane, non-planar "envelope" and "half-chair" conformations are adopted to relieve torsional strain. libretexts.orgyoutube.com

Table 3: Relative Energies of Hypothetical Conformers of trans-4-(2-Methyl-cyclopropyl)-pyridine This table illustrates the energetic differences that might be expected between different rotational orientations of the cyclopropyl group.

| Conformer | Dihedral Angle (Pyridine-Cyclopropyl) | Relative Energy (kcal/mol) | Stability |

| A (Bisected) | 0° | 0.0 | Most Stable |

| B (Eclipsed) | 90° | +2.5 | Transition State |

| C (Bisected) | 180° | +0.2 | Stable |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics provides a static picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior at finite temperatures. sioc-journal.cn MD simulations model the movements of atoms over time by solving Newton's equations of motion. These simulations are invaluable for understanding how this compound behaves in a realistic environment, such as in a solvent. nih.gov

By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), MD can explore how intermolecular interactions influence its conformational preferences. The solvent can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. MD simulations can also reveal the flexibility of the molecule, showing how bond lengths, angles, and dihedrals fluctuate over time. This provides a more complete picture of the molecule's behavior in solution, which is crucial for understanding its properties in real-world applications. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound This table outlines a standard set of parameters for conducting an MD simulation.

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function for atoms |

| Solvent Model | TIP3P (for water) | Explicitly models solvent molecules |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 ns | Duration to sample molecular motions |

| Time Step | 2 fs | Integration step for the equations of motion |

In Silico Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting how a molecule will react. For this compound, key questions involve identifying the most reactive sites on the molecule. The preference for a chemical reaction to occur at a particular position is known as regioselectivity. wikipedia.org

The electronic properties calculated by QM and DFT methods can be used to predict reactivity. For example, the distribution of the HOMO can indicate the likely sites for electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack. Another useful tool is the calculation of the electrostatic potential map, which shows the distribution of charge on the molecule's surface. Regions of negative potential (often around the nitrogen atom) are attractive to electrophiles, while regions of positive potential are susceptible to nucleophiles.

The presence of the 2-methyl-cyclopropyl substituent electronically perturbs the pyridine ring, influencing the regioselectivity of reactions like nitration, halogenation, or metalation. nih.gov Computational models can predict whether substitution is more likely to occur at the C2, C3, or other positions of the pyridine ring. Furthermore, for reactions involving the cyclopropyl group itself, such as ring-opening, computational studies can predict the stereochemical outcome of the reaction. semanticscholar.orgacs.org In silico tools are increasingly used to forecast the biological activity and metabolic fate of compounds, providing early-stage guidance in drug discovery. auctoresonline.org

Role of 4 2 Methyl Cyclopropyl Pyridine As a Building Block in Complex Chemical Synthesis

Precursor for Diverse Heterocyclic Scaffolds and Chemical Libraries

The pyridine (B92270) nucleus is a foundational scaffold in medicinal chemistry and organic synthesis. nih.gov As a functionalized pyridine derivative, 4-(2-Methyl-cyclopropyl)-pyridine serves as an excellent starting point for the generation of more complex heterocyclic systems. The reactivity of the pyridine ring allows for various synthetic manipulations, including substitution reactions, to produce a wide array of functionalized derivatives.

The creation of chemical libraries containing diverse molecular structures is a cornerstone of modern drug discovery. The unique topology of this compound makes it an attractive core for such libraries. By employing multicomponent reactions or sequential synthetic strategies, chemists can rapidly generate a multitude of new compounds built upon this scaffold. nih.gov For instance, the pyridine nitrogen can be a site for N-oxidation or quaternization, while the ring's carbon atoms are amenable to functionalization, leading to a diverse set of molecules for biological screening. The synthesis of various pyrrolidine (B122466) derivatives through the ring contraction of pyridines showcases the transformative potential of the pyridine core into other heterocyclic systems. nih.gov

| Scaffold Type | Synthetic Approach (General) | Potential Application |

|---|---|---|

| Fused Pyridines (e.g., Pyrazolo[3,4-b]pyridines) | Condensation reactions with hydrazine (B178648) derivatives | Medicinal Chemistry, Agrochemicals |

| Pyrrolidines | Photochemical ring contraction | Synthesis of complex natural products |

| Multi-substituted Pyridines | Cross-coupling reactions (e.g., Suzuki, Stille) | Drug Discovery Libraries |

| Imidazo[1,2-a]pyridines | Reaction with α-haloketones | Development of novel therapeutics |

Application in the Synthesis of Complex Organic Molecules

The structural motifs of this compound are integral to the synthesis of highly complex organic molecules, particularly in the pharmaceutical industry. The pyridine ring is a known bioisostere for phenyl rings, often introduced to improve metabolic stability, solubility, and other pharmacokinetic properties of a drug candidate. researchgate.net The attached methyl-cyclopropyl group provides a specific three-dimensional shape that can enhance binding affinity to biological targets.

Synthetic strategies to incorporate this building block into larger molecules often involve advanced organic reactions. For example, the pyridine ring can be elaborated through C-H activation or cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org The synthesis of complex indolopyrido-fused quinazolinones, where a cyclopropyl (B3062369) group was successfully incorporated, highlights the feasibility of using such building blocks in intricate, multi-step syntheses. acs.org These methods allow for the precise and controlled construction of target molecules with desired stereochemistry and functionality.

| Reaction Type | Description | Example of Resulting Structure Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halopyridine with a boronic acid. | Biaryl compounds |

| Heck Reaction | Palladium-catalyzed reaction of a halopyridine with an alkene. | Styrylpyridines |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond. | N-Arylpyridines |

| [4+2] Cycloaddition | Reaction of the pyridine ring (as a diene or dienophile) to form fused ring systems. | Fused heterocyclic systems |

Development of Novel Organometallic Ligands for Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. This property allows it to function as a ligand in organometallic chemistry. The electronic and steric properties of the ligand are critical for controlling the reactivity and selectivity of the resulting metal catalyst.

The 2-methylcyclopropyl substituent on the pyridine ring exerts a significant influence on the ligand's properties. It can affect the metal-ligand bond strength and the steric environment around the metal center, which in turn can fine-tune the catalytic activity. Pyridine-based ligands are used in a multitude of catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. The development of magnesium-pyridyl complexes demonstrates the ability of pyridyl units to act as bridging ligands, forming large, well-defined metallacyclic structures. nih.govresearchgate.net

| Metal Center | Potential Catalytic Application | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions | Stabilizes the metal center and influences reductive elimination. |

| Ruthenium (Ru) | Metathesis, Hydrogenation | Controls catalyst activity and selectivity. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Modulates the redox potential of the copper catalyst. |

| Iridium (Ir) | C-H activation, Asymmetric hydrogenation | Directs reactivity and induces chirality. |

Design and Synthesis of Functionally Diverse Analogues for Research Purposes

In medicinal chemistry and chemical biology, the systematic modification of a lead compound to generate a series of analogues is a crucial step in optimizing biological activity and understanding structure-activity relationships (SAR). nih.gov this compound is an ideal starting point for such investigations due to its multiple sites for chemical modification.

Researchers can synthesize analogues by introducing various substituents at different positions on the pyridine ring or by altering the stereochemistry of the methylcyclopropyl group. These modifications can probe the steric and electronic requirements of a biological target, such as an enzyme or receptor. For example, new heterocyclic scaffolds have been identified as inhibitors of specific biological targets like the polo-box domain of polo-like kinase 1, demonstrating the power of scaffold-based drug design. nih.gov The synthesis of new pyridine heterocyclic hybrids has also led to the discovery of compounds with significant anticancer activity. nih.gov

| Modification Strategy | Example | Research Goal |

|---|---|---|

| Substitution on Pyridine Ring | Introduction of halogens, amino, or hydroxyl groups | Probe electronic effects and new binding interactions. |

| Alteration of Cyclopropyl Group | Changing stereoisomers (cis/trans) of the methyl group | Investigate the importance of 3D conformation for activity. |

| Ring Fusion | Annulation to form bicyclic or tricyclic systems | Create conformationally restricted analogues. |

| Bioisosteric Replacement | Replacing the pyridine with another heterocycle (e.g., pyrimidine) | Improve pharmacokinetic properties or patentability. researchgate.net |

Utilization in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and metal coordination. nih.gov The pyridine moiety is a classic component in supramolecular synthesis due to its ability to act as a hydrogen bond acceptor and a ligand for metal ions. nih.gov

This compound can be employed to construct complex supramolecular architectures. The pyridine nitrogen can coordinate with metal ions to form coordination polymers or discrete metallosupramolecular assemblies. nih.gov The methylcyclopropyl group, being relatively nonpolar, can engage in van der Waals or hydrophobic interactions, influencing the packing of molecules in the solid state and the properties of the resulting material. rsc.org The use of perfluoropyridine in the synthesis of advanced polymers and network materials demonstrates the broad utility of pyridine-based building blocks in materials science. mdpi.com The cyclopropyl group itself can participate in specific C-H···π interactions, further directing the self-assembly process. rsc.org

| Supramolecular Assembly/Material Type | Role of this compound | Resulting Property/Application |

|---|---|---|

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Acts as a monodentate or bridging ligand. | Porous materials for gas storage or catalysis. |

| Liquid Crystals | The rigid pyridine core and the alkyl-like cyclopropyl group can promote mesophase formation. | Display technologies, sensors. |

| Co-crystals | Forms predictable hydrogen or halogen bonds with co-former molecules. | Engineered solids with tailored physical properties (e.g., solubility). nih.gov |

| Functionalized Nanomaterials | Acts as a capping or functionalizing agent for nanoparticles. | Enhanced stability and performance in biosensors. |

Mechanistic Investigations of Biological Interactions of 4 2 Methyl Cyclopropyl Pyridine

In Vitro Target Engagement and Binding Affinity Studies at the Molecular Level

There is currently no publicly available scientific literature detailing in vitro target engagement or binding affinity studies conducted specifically on 4-(2-Methyl-cyclopropyl)-pyridine. Consequently, its molecular targets and the strength of its binding to any potential biological partners remain uncharacterized. General principles of binding affinity are crucial in drug discovery, but specific values such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) have not been reported for this compound's interaction with any biomolecule.

Elucidation of Enzyme Inhibition and Activation Mechanisms

Information regarding the effects of this compound on enzymatic activity is not available. Studies to determine whether this compound acts as an inhibitor or activator of any specific enzyme have not been published. Therefore, data on its potential mechanisms of enzyme modulation, such as competitive, non-competitive, or allosteric inhibition, are absent from the scientific record. While pyridine (B92270) derivatives have been explored as enzyme inhibitors, no such research has been particular to this compound. nih.govnih.gov

Characterization of Receptor Agonism and Antagonism at the Molecular and Cellular Level

There are no published studies characterizing this compound as a receptor agonist or antagonist. Research to determine if this compound can bind to and elicit a functional response from any receptor, or if it can block the action of a native ligand, has not been documented. As such, its activity at the molecular and cellular level in the context of receptor signaling is unknown.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights

Due to the lack of biological activity data for this compound and its close analogs, no structure-activity relationship (SAR) studies have been established. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, but such analyses require a dataset of compounds with measured activities, which is not available for this specific chemical scaffold. nih.gov

Pharmacophore Identification and Optimization for Specific Target Interactions

No pharmacophore models have been developed or published for this compound. The process of identifying a pharmacophore involves defining the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov Without identified biological targets or a series of active compounds, the generation of a pharmacophore model for this specific molecule is not feasible.

Molecular Docking and Dynamics Simulations of Ligand-Biomolecule Complexes

There are no molecular docking or molecular dynamics simulation studies available in the scientific literature that focus on the interaction of this compound with any biological macromolecule. These computational techniques are used to predict the binding mode and stability of a ligand-receptor complex, but they require a known or hypothesized biological target, which has not been identified for this compound. sioc-journal.cnnih.govnih.govnih.gov

Advanced Analytical Methodologies for Research Purity and Quantification of 4 2 Methyl Cyclopropyl Pyridine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile organic compounds like 4-(2-Methyl-cyclopropyl)-pyridine. Its high resolution and sensitivity make it ideal for separating the parent compound from process-related impurities and degradants. A significant challenge in the synthesis of this compound is the potential for the formation of cis and trans diastereomers due to the substituted cyclopropyl (B3062369) ring. The spatial arrangement of the methyl group relative to the pyridine (B92270) ring attachment point results in distinct stereoisomers that may exhibit different pharmacological or physical properties.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of such polar heterocyclic compounds. A C18 column is typically effective, utilizing a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) to ensure good peak shape for the basic pyridine moiety) and an organic modifier like acetonitrile (B52724) or methanol. The separation of the cis and trans isomers of this compound is often achievable under these conditions, as the subtle differences in their three-dimensional structure can lead to differential interactions with the stationary phase.

In a hypothetical separation, the elution order of the isomers would depend on their relative polarity. The trans-isomer, often being slightly less polar due to a more extended conformation, may elute later than the more compact cis-isomer. The optimization of mobile phase composition, flow rate, and column temperature is crucial to maximize the resolution between these isomer peaks and any potential impurities.

Table 1: Example HPLC Parameters for Isomer Separation of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (cis) | 8.2 min |

| Hypothetical Retention Time (trans) | 8.5 min |

| Hypothetical Resolution (Rs) | >1.5 |

This table represents a typical starting point for method development. The resolution value (Rs) is a critical parameter, with a value greater than 1.5 indicating baseline separation between the two isomer peaks, which is essential for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

For the analysis of volatile impurities or when derivatization is employed, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool. The inherent volatility of this compound makes it amenable to direct GC analysis. This technique is particularly useful for identifying and quantifying trace-level impurities that might be present from the synthetic route, such as residual starting materials or side-products.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or hydrogen). The column, often coated with a non-polar or mid-polar stationary phase like a polysiloxane, separates compounds based on their boiling points and interactions with the phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio.

The mass spectrum produced provides a molecular fingerprint, allowing for structural elucidation of unknown impurities. The fragmentation pattern of this compound would be expected to show a prominent molecular ion peak (M+) and characteristic fragments resulting from the cleavage of the cyclopropyl ring or the loss of a methyl group. For instance, a common fragmentation pathway for cyclopropyl-aromatic systems is the rearrangement and loss of alkene fragments.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge) | Proposed Fragment Identity | Relative Abundance |

| 147 | Molecular Ion [M]+ | High |

| 146 | [M-H]+ | Moderate |

| 132 | [M-CH3]+ | High |

| 118 | [M-C2H5]+ | Moderate |

| 92 | Pyridinium (B92312) fragment | Moderate |

| 78 | Pyridine radical cation | Low |

The high sensitivity of modern mass spectrometers allows for detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range, making GC-MS indispensable for trace analysis in high-purity research samples.

Capillary Electrophoresis (CE) for Chiral Separations and Microscale Analysis